N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is an organic compound classified under the urea derivatives. This compound is characterized by the presence of a chloroethyl group and a cyanophenyl group attached to the nitrogen atoms of the urea moiety. It is identified by the CAS number 13908-43-5 and has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer treatment.
The primary sources for information on N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea include chemical databases, patents, and scientific literature. Notable references include BenchChem, PubMed, and various patent filings that detail its synthesis, properties, and applications.
This compound belongs to the class of ureas, which are characterized by the functional group R-NH-CO-NH-R', where R and R' can be various organic substituents. The specific structure of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea allows it to participate in various chemical reactions, making it a subject of interest in both organic synthesis and pharmacology.
The synthesis of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 4-cyanophenyl isocyanate. This reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.
The molecular formula of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea can be represented as . The structural representation shows a urea backbone with distinct functional groups:
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea can undergo several types of chemical reactions:
The mechanism of action for N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea primarily involves:
Relevant data regarding these properties can be found in chemical safety data sheets and material safety data sheets provided by suppliers .
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea has potential applications in:
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea represents a strategically designed small molecule within the class of N-aryl-N'-(2-chloroethyl)ureas (CEUs). These compounds exemplify modern efforts to develop selective antimitotic agents that disrupt microtubule dynamics via covalent modification of β-tubulin. The 4-cyanophenyl variant specifically incorporates electron-withdrawing and hydrogen-bonding elements to optimize target engagement, positioning it as a key candidate for overcoming limitations of conventional tubulin inhibitors like taxanes and vinca alkaloids, which face significant clinical resistance mechanisms [1] [7].
The discovery of CEUs originated from systematic hybridization of pharmacophores from nitrogen mustards and non-nitrosated ureas. Early CEUs (e.g., N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea) demonstrated that the N-aryl-N'-(2-chloroethyl)urea core could selectively alkylate β-tubulin at glutamate 198, triggering microtubule depolymerization without damaging DNA—a key distinction from classical alkylators [1] [7]. Structure-activity relationship (SAR) studies identified critical features for activity:
Table 1: Evolution of Key CEU Antimitotic Agents
Compound | Structural Features | Antiproliferative Activity (IC₅₀) | Key Advancement |
---|---|---|---|
Early CEU (e.g., Compound 12 [1]) | 4-tert-butylphenyl group | 0.8–5.2 µM (multiple cell lines) | First demonstration of β-tubulin alkylation |
ICEU [5] [7] | 4-iodophenyl group | 1.4 µM (CT-26 cells) | Colon-specific accumulation; in vivo efficacy |
4-Cyanophenyl CEU | 4-cyanophenyl group | Submicromolar (predicted) | Enhanced electronic properties for tubulin binding |
The pharmacophore of N-(2-chloroethyl)-N'-(4-cyanophenyl)urea integrates two chemically distinct yet complementary domains:
Kinetic studies show delayed alkylation (hours), allowing cellular uptake prior to target engagement [1].
4-Cyanophenyl ("Targeting") Domain:
The urea bridge between these domains acts as a rigid spacer, maintaining a distance of 5.5–6.0 Å between the chloroethyl carbon and the aryl ring’s para-position—optimal for simultaneous engagement with the colchicine-binding pocket [1].
This compound occupies a unique niche among tubulin-targeting agents due to its covalent mechanism and resistance profile:
Retains activity in cell lines resistant to taxanes and vinca alkaloids, as confirmed for related CEUs in multidrug-resistant (MDR) phenotypes [7].
Therapeutic Targeting Potential:
Table 2: Comparison of Tubulin-Targeting Agents
Agent Class | Binding Site | Reversibility | Resistance Evasion | Clinical Stage |
---|---|---|---|---|
Taxanes (e.g., paclitaxel) | Luminal (β-tubulin) | Reversible | Low | Approved |
Vinca Alkaloids | Vinca domain | Reversible | Low | Approved |
Combretastatin A-4 | Colchicine domain | Reversible | Moderate | Phase II/III |
4-Cyanophenyl CEU | Colchicine domain | Irreversible | High | Preclinical |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5